Home > Products > Screening Compounds P141744 > 3,6-Dihydroxy-4-iodo-1H-indazole
3,6-Dihydroxy-4-iodo-1H-indazole - 887570-70-9

3,6-Dihydroxy-4-iodo-1H-indazole

Catalog Number: EVT-3431213
CAS Number: 887570-70-9
Molecular Formula: C7H5IN2O2
Molecular Weight: 276.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,6-Dihydroxy-4-iodo-1H-indazole is a chemical compound belonging to the indazole family, characterized by its unique structure which includes hydroxyl and iodine substituents. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The compound is classified under the category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure.

Source and Classification

3,6-Dihydroxy-4-iodo-1H-indazole can be synthesized through various chemical reactions involving indazole derivatives. The classification of this compound is primarily based on its heterocyclic structure, specifically as an indazole derivative with additional functional groups (hydroxyl and iodo). This classification is significant for understanding its reactivity and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 3,6-dihydroxy-4-iodo-1H-indazole typically involves several steps, including:

  1. Formation of Indazole Core: The initial step usually involves the synthesis of the indazole core through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  2. Iodination: The introduction of iodine at the 4-position can be achieved through electrophilic iodination reactions, often using iodine monochloride or potassium iodide in the presence of an oxidizing agent.
  3. Hydroxylation: The hydroxyl groups at positions 3 and 6 can be introduced via hydrolysis or oxidation reactions using reagents like hydrogen peroxide or specific hydroxylating agents.

Technical Details

The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product. Yield optimization and reaction conditions (temperature, solvent) are critical for achieving high purity and yield.

Molecular Structure Analysis

Structure

3,6-Dihydroxy-4-iodo-1H-indazole has a molecular formula that includes carbon, hydrogen, nitrogen, oxygen, and iodine. Its structure can be represented as follows:

C7H6IN2O2\text{C}_7\text{H}_6\text{I}\text{N}_2\text{O}_2

This indicates the presence of two hydroxyl groups (-OH) and one iodine atom attached to the indazole ring.

Data

  • Molecular Weight: Approximately 232.04 g/mol
  • Density: Typically around 1.6 g/cm³
  • Melting Point: Data may vary but is generally reported between 165°C to 170°C depending on purity.
Chemical Reactions Analysis

Reactions

3,6-Dihydroxy-4-iodo-1H-indazole can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions.
  2. Oxidation/Reduction: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
  3. Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones to form more complex structures.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the hydroxyl groups, which can affect reaction pathways and product distributions.

Mechanism of Action

Process

The mechanism of action for 3,6-dihydroxy-4-iodo-1H-indazole in biological systems often involves its interaction with specific biological targets such as kinases. The binding affinity and specificity are influenced by its structural features:

  1. Binding to Kinase Domains: The compound may inhibit kinase activity by binding to ATP-binding sites or allosteric sites.
  2. Modulation of Signaling Pathways: By inhibiting kinases, it can alter downstream signaling pathways involved in cell proliferation and survival.

Data

Studies have indicated that similar indazole derivatives exhibit significant inhibitory activity against various kinases, suggesting potential therapeutic applications in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.
Applications

Scientific Uses

3,6-Dihydroxy-4-iodo-1H-indazole has several potential applications:

  1. Medicinal Chemistry: As a lead compound for developing new kinase inhibitors that may have therapeutic effects against cancer.
  2. Biological Research: Used in studies investigating signal transduction pathways and cellular responses.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Introduction to Indazole Derivatives in Medicinal Chemistry

Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. As fused heterocycles comprising a pyrazole ring annulated to a benzene ring, indazoles exhibit two tautomeric forms (1H- and 2H-), with the 1H-tautomer being thermodynamically predominant. This bicyclic framework serves as the core structure in numerous pharmacologically active agents, leveraging its capacity for hydrogen bonding, π-stacking interactions, and strategic functionalization at multiple positions [1] [3]. The integration of halogen atoms—particularly iodine—alongside hydroxy groups, as seen in 3,6-dihydroxy-4-iodo-1H-indazole, creates a multifunctional pharmacophore capable of precise target engagement and pharmacokinetic optimization.

Structural Significance of Halogen-Substituted Indazoles in Drug Design

Halogenation profoundly influences the physicochemical and pharmacological profiles of indazole derivatives. Iodine’s large atomic radius and polarizability enable distinctive interactions:

  • Steric and Electronic Effects: Iodo substituents at the C4 position (as in the subject compound) induce steric constraints and electron-withdrawing effects that modulate aromatic ring electronics. This can enhance binding affinity to hydrophobic enzyme pockets and influence molecular conformation [4] [7].
  • Halogen Bonding: Iodo groups act as robust halogen bond donors, forming favorable interactions with carbonyl oxygen atoms or π-systems in biological targets (e.g., kinase hinge regions). This non-covalent interaction is critical for target selectivity, as demonstrated in kinase inhibitors like pazopanib (Votrient®) [1] [3].
  • Synthetic Versatility: Iodo-indazoles serve as intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification. For example, 3-iodoindazole derivatives undergo palladium-catalyzed couplings to generate libraries for SAR studies [6] [7].

Table 1: Approved Indazole-Based Drugs Featuring Halogen/Functional Group Synergy

Drug NameIndazole SubstitutionTarget/IndicationRole of Substituents
Pazopanib (Votrient®)3-Iodo, 5/6-position modificationsTyrosine kinases (RCC, STS)Iodo group enhances hydrophobic pocket binding
Niraparib (Zejula®)7-Fluoro, 3-amidePARP-1 (Ovarian cancer)Halogen improves membrane permeability and target affinity
Bendazac3-Benzyl, 1-hydroxyAnti-inflammatory (Ocular cataracts)Hydroxy group enables radical scavenging

Role of Hydroxy and Iodo Functional Groups in Bioactivity Modulation

The coexistence of hydroxy and iodo groups on the indazole scaffold creates a balanced pharmacophore with synergistic effects:

  • Hydrogen Bonding Capacity: The 3,6-dihydroxy configuration transforms the indazole into a hydrogen bond donor/acceptor triad. The 6-hydroxy group can mimic phenolic tyrosine residues in enzyme active sites, while the N1-H and 3-hydroxy groups engage in complementary bonding networks [1] [10].
  • Acid-Base Properties: Hydroxy groups lower the pKa of the indazole NH (typically ~13.86), enhancing solubility at physiological pH and facilitating ionizable prodrug designs. Iodo substitution further acidifies adjacent hydroxy groups, influencing membrane permeability [1] [4].
  • Regioselective Reactivity: Electrophilic iodination favors the C4 position due to the electron-donating effects of ortho/para hydroxy groups. Metal-free methods using N-iodosuccinimide (NIS) achieve >90% regioselectivity at C4 in dihydroxyindazoles under mild conditions [7]:
*Table 2: Regioselective Halogenation of Dihydroxyindazoles Using N-Halosuccinimides*  | **Reagent** | **Solvent** | **Temp (°C)** | **C4 Selectivity (%)** | **Yield (%)** |  |-------------|-------------|---------------|------------------------|--------------|  | NIS         | Ethanol     | 50            | >95                    | 89            |  | NBS         | Ethanol     | 50            | 88                     | 85            |  | NCS         | Water       | 95            | 90                     | 82            |  
  • Oxidative Stability: The 3,6-dihydroxy motif confers antioxidant potential, scavenging reactive oxygen species (ROS) via radical quenching—a mechanism relevant to anti-inflammatory and neuroprotective applications [3] [10].

Historical Evolution of Indazole-Based Therapeutics

Indazole drug development has progressed through three key phases:

  • Early Anti-inflammatory Agents (1960s–1980s): Non-steroidal anti-inflammatory drugs (NSAIDs) like benzydamine and bendazac established indazole’s clinical viability. Bendazac’s 1-hydroxy-3-benzylindazole structure leveraged hydroxy group-mediated lipoxygenase inhibition for treating cataracts and dermatitis [3] [8].

  • Oncology Focus (1990s–2010s): Advances in kinase targeting spurred development of halogenated indazoles:

  • Pazopanib (2009 FDA approval): 3-Iodo-substituted indazole inhibiting VEGFR/PDGFR for renal cell carcinoma [1] [3].
  • Niraparib (2017 FDA approval): Fluorinated indazole acting as a PARP inhibitor for ovarian cancer [3].
  • Targeted Molecular Design (2020s–Present): Modern strategies exploit C4-iodo as a synthetic handle for conjugation:
  • Antibacterials: Indazole-5-thiazole GyrB inhibitors use iodo intermediates for Stille couplings to enhance Gram-positive coverage [6].
  • Kinase Degraders: PROTACs incorporating 4-iodoindazole moieties enable ternary complex formation with E3 ubiquitin ligases [3] [10].

Table 3: Evolution of Key Indazole-Based Therapeutics

EraRepresentative DrugKey Indazole ModificationTherapeutic Impact
1960s–1980sBendazac1-Hydroxy, 3-benzylFirst NSAID demonstrating anti-cataract activity
2000s–2010sPazopanib3-Iodo, 5/6-alkoxyMultikinase inhibitor for advanced RCC
2020s–PresentNemiralisib (GSK2269557)6-Indole, 4-iodo precursorPI3Kδ inhibitor for COPD (Phase II)

Properties

CAS Number

887570-70-9

Product Name

3,6-Dihydroxy-4-iodo-1H-indazole

IUPAC Name

6-hydroxy-4-iodo-1,2-dihydroindazol-3-one

Molecular Formula

C7H5IN2O2

Molecular Weight

276.03 g/mol

InChI

InChI=1S/C7H5IN2O2/c8-4-1-3(11)2-5-6(4)7(12)10-9-5/h1-2,11H,(H2,9,10,12)

InChI Key

YEMCLUZLWBBCJC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NNC2=O)I)O

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.